molecular formula C12H10IN B15247508 2-Iodo-5-methyl-4-phenylpyridine

2-Iodo-5-methyl-4-phenylpyridine

Cat. No.: B15247508
M. Wt: 295.12 g/mol
InChI Key: YFEVMUUYYYBIIW-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-4-phenylpyridine is an organic compound belonging to the pyridine family It features a pyridine ring substituted with iodine at the second position, a methyl group at the fifth position, and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-phenylpyridine typically involves the iodination of 5-methyl-4-phenylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Iodo-5-methyl-4-phenylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied .

Comparison with Similar Compounds

  • 2-Iodo-4-methylpyridine
  • 2-Iodo-5-phenylpyridine
  • 4-Methyl-2-phenylpyridine

Comparison: 2-Iodo-5-methyl-4-phenylpyridine is unique due to the simultaneous presence of iodine, methyl, and phenyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse chemical transformations .

Properties

Molecular Formula

C12H10IN

Molecular Weight

295.12 g/mol

IUPAC Name

2-iodo-5-methyl-4-phenylpyridine

InChI

InChI=1S/C12H10IN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YFEVMUUYYYBIIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=CC=C2)I

Origin of Product

United States

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